Tris(2,3-dibromopropyl) phosphate

Flame Retardancy PVC Compounding Comparative Performance

Tris(2,3-dibromopropyl) phosphate (TDBPP, CAS 126-72-7) is a trialkyl phosphate flame retardant characterized by high bromine content (approximately 69% by weight) and demonstrated efficacy in reducing flammability of polymeric materials and textiles. Despite its established mutagenicity and classification as an IARC Group 2A carcinogen, TDBPP remains a critical reference standard for structure-activity relationship studies and serves as a key comparator in the development and toxicological evaluation of alternative halogenated flame retardants.

Molecular Formula C9H15Br6O4P
Molecular Weight 697.6 g/mol
CAS No. 126-72-7
Cat. No. B041175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,3-dibromopropyl) phosphate
CAS126-72-7
SynonymsZetofex ZN;  Phosphoric Acid, Tris(2,3-dibromopropyl) Ester (6CI);  3PBR;  Anfram 3PB;  Apex 462-5;  Bromkal P 67-6HP;  ES 685;  FireMaster LV-T 23P;  FireMaster T 23;  FireMaster T 23P;  Flammex AP;  Flammex LV-T 23P;  Flammex T 23P;  Fyrol HB 32;  NSC 3240;  Phos
Molecular FormulaC9H15Br6O4P
Molecular Weight697.6 g/mol
Structural Identifiers
SMILESC(C(CBr)Br)OP(=O)(OCC(CBr)Br)OCC(CBr)Br
InChIInChI=1S/C9H15Br6O4P/c10-1-7(13)4-17-20(16,18-5-8(14)2-11)19-6-9(15)3-12/h7-9H,1-6H2
InChIKeyPQYJRMFWJJONBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
1.15e-05 M
In water, 8 mg/L at 24 °C
Miscible with carbon tetrachloride, chloroform, and methylene chloride
Soluble in chloroform
Solubility in water, g/100ml at 20 °C: 0.063

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2,3-dibromopropyl) Phosphate (CAS 126-72-7) as a Brominated Flame Retardant: Scientific and Procurement Baseline


Tris(2,3-dibromopropyl) phosphate (TDBPP, CAS 126-72-7) is a trialkyl phosphate flame retardant characterized by high bromine content (approximately 69% by weight) and demonstrated efficacy in reducing flammability of polymeric materials and textiles. Despite its established mutagenicity and classification as an IARC Group 2A carcinogen, TDBPP remains a critical reference standard for structure-activity relationship studies and serves as a key comparator in the development and toxicological evaluation of alternative halogenated flame retardants. Its well-documented physicochemical and toxicological profile provides a benchmark against which the performance and safety of newer analogs are systematically measured [1] [2] [3].

Why Halogenated Phosphate Flame Retardants Cannot Be Substituted Without Verifiable Performance and Safety Data for Tris(2,3-dibromopropyl) Phosphate (126-72-7)


Generic substitution among halogenated alkyl phosphates is scientifically unsound due to marked divergences in physicochemical properties, toxicokinetic behavior, and biological activity. Despite sharing a common phosphate ester backbone, compounds such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP), tris(2-chloroethyl) phosphate (TCEP), and tris(1-chloro-2-propyl) phosphate (TMCPP) exhibit distinct absorption, distribution, metabolism, and excretion (ADME) profiles, flame retardant efficacy, and genotoxic potency relative to TDBPP. For instance, TDBPP demonstrates significantly higher covalent binding to hepatic and renal macromolecules in vitro and slower excretion compared to monohalogenated analogs, contributing to its unique toxicological profile [1] [2] [3]. These differences preclude direct substitution without rigorous comparative evaluation of both technical performance and hazard characteristics.

Quantitative Differentiators for Tris(2,3-dibromopropyl) Phosphate (126-72-7) Against In-Class Flame Retardants


Flame Retardant Efficacy in Polyvinyl Chloride (PVC) Formulations

In a comparative flammability study of PVC films, TDBPP (referred to as TBPP) achieved optimal flame retardant performance at a loading level of >20 phr, which is substantially lower than the >40 phr required for TCEP. When compounded at equal amounts, the flame retardant effectiveness of liquid additives ranked as TDBPP > TCP > TCPP > TCEP [1].

Flame Retardancy PVC Compounding Comparative Performance

Comparative Genotoxicity: Mutagenic Activation in Salmonella/Microsome Assay

Tris(2,3-dibromopropyl) phosphate (Tris-BP) exhibits significant mutagenic activation in the Salmonella/microsome assay. Liver microsomes from phenobarbital-pretreated rats increased the mutagenicity of 0.05 mM Tris-BP to 186% of the activity observed with microsomes from untreated rats [1]. In a separate study, TDBPP demonstrated the highest covalent binding to S-9 liver and kidney fractions among tested halogenated phosphates, ranking TDBPP > MDBPP > BDBPP [2].

Genetic Toxicology Metabolic Activation Mutagenicity

Toxicokinetic Differentiation: Slower Excretion and Higher Tissue Retention

In a 168-hour rat study comparing five halogenated alkyl phosphates at equimolar oral doses (50 μmol/kg), TDBPP exhibited slower excretion and greater carcass retention. The amount remaining in the body ranked as TDBPP = BDBPP > TDCPP > TMCEP = TMCPP. TDBPP excretion via urine was intermediate (TDBPP > BDBPP > TDCPP), while fecal excretion ranked TDCPP > TDBPP > BDBPP [1]. Overall, tris- and bis(dihalogenated alkyl) phosphates were more slowly absorbed, distributed, and excreted than monohalogenated analogs [2].

ADME Toxicokinetics Persistence

Covalent Binding to Hepatic and Renal Macromolecules In Vitro

In vitro covalent binding studies using S-9 fractions from rat liver and kidney demonstrated a clear rank order of reactivity: TDBPP exhibited the highest binding, followed by MDBPP, and then BDBPP [1]. This suggests that the extent of halogenation and molecular structure directly influence the compound's ability to form stable adducts with cellular macromolecules, a key step in initiating cytotoxicity and carcinogenesis.

Covalent Binding Toxicology Mechanism of Action

Flame Retardant Efficacy on Polyester Fabrics: Comparable Performance Despite Elevated Toxicity

TDBPP (TRIS-BP) served as the benchmark flame retardant in a study evaluating alternative tris dibromo alkyl phosphates on polyester fabrics. While TDBPP is a known carcinogen, its flame retardant performance was found to be comparable to that of other chemicals studied, which exhibited substantially reduced mutagenicity [1]. Notably, tris(2,3-dibromo-3,3-dimethyl propyl) phosphate showed reduced mutagenicity and nephrotoxicity while maintaining excellent flame-retardant characteristics [1].

Textile Flammability Polyester FR Comparison

Physicochemical Differentiation: Log Kow and Water Solubility

TDBPP exhibits a calculated log Kow of 4.29 and an experimental water solubility of 8 mg/L at 24 °C [1] . These values are consistent with its high bromine content and hydrophobic nature, which influence its environmental partitioning behavior. In comparison, the chlorinated analog TDCPP has a reported log Kow of approximately 3.65-3.8, indicating lower hydrophobicity [2]. The higher log Kow of TDBPP suggests greater potential for bioaccumulation and sorption to organic matter relative to TDCPP.

Octanol-Water Partition Coefficient Environmental Fate Physicochemical Properties

Optimal Research and Industrial Application Scenarios for Tris(2,3-dibromopropyl) Phosphate (126-72-7)


Reference Standard for Genotoxicity and Carcinogenicity Bioassays

TDBPP serves as an indispensable positive control and reference compound in genetic toxicology and cancer bioassays due to its well-characterized, multi-tissue carcinogenicity in rodents and its consistent activation to a mutagen in bacterial and mammalian cell systems [1] [2] [3]. Its ability to induce tumors in the forestomach, lung, kidney, and liver across both sexes and multiple administration routes makes it a benchmark for evaluating the potency of new halogenated compounds.

Calibration of Flame Retardant Efficacy in Polymer Compounding

Despite its restricted use, TDBPP remains a valuable reference material for calibrating flame retardant efficacy in laboratory-scale polymer compounding studies, particularly for PVC and polyester systems where its performance characteristics have been quantitatively defined [1] [2]. Researchers developing novel flame retardants can benchmark their materials against TDBPP to establish relative performance and loading efficiency.

Analytical Method Development and Environmental Monitoring

The unique physicochemical signature of TDBPP, including its high bromine content, distinctive isotopic pattern (6 bromine atoms), and relatively high log Kow of 4.29, makes it an ideal target for developing and validating analytical methods for detecting brominated flame retardants in environmental and biological matrices [1] [2]. Its detection serves as a marker for historical contamination and can be used to validate extraction and cleanup procedures for lipophilic pollutants.

Toxicokinetic and Metabolism Studies of Halogenated Organophosphates

The divergent ADME profile of TDBPP, characterized by slower excretion and higher tissue retention compared to monohalogenated analogs, makes it a key compound for investigating structure-activity relationships governing the absorption, distribution, metabolism, and excretion of halogenated alkyl phosphates [1] [2]. Studies comparing TDBPP with TDCPP, TCEP, and TMCPP provide mechanistic insights into how halogen substitution influences biological fate and potential for bioaccumulation.

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